molecular formula C6H11N3 B13964079 5-(tert-Butyl)-1H-1,2,3-triazole

5-(tert-Butyl)-1H-1,2,3-triazole

Cat. No.: B13964079
M. Wt: 125.17 g/mol
InChI Key: XUNAYSAXQFIFPM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The tert-butyl group can be introduced through the use of tert-butyl azide or tert-butyl acetylene as starting materials .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(tert-Butyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the tert-butyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-1H-1,2,3-triazole is unique due to the presence of the tert-butyl group at the 5-position, which enhances its stability, reactivity, and lipophilicity. This makes it a valuable compound in various applications, from pharmaceuticals to industrial processes .

Properties

IUPAC Name

4-tert-butyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2,3)5-4-7-9-8-5/h4H,1-3H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNAYSAXQFIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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